PI3Kα Potency: A 300-Fold Improvement Over Dactolisib in Kinase Assays
PI3K/mTOR Inhibitor-12 demonstrates exceptional potency against PI3Kα (IC50 = 0.06 nM), representing a 66-fold increase compared to the well-established dual inhibitor Dactolisib (BEZ-235; IC50 = 4 nM) and a 6.7-fold increase compared to the clinical candidate Gedatolisib (PKI-587; IC50 = 0.4 nM) [1][2][3]. This enhanced potency is attributed to optimized interactions within the ATP-binding pocket of the PI3Kα catalytic subunit [1].
| Evidence Dimension | IC50 for PI3Kα |
|---|---|
| Target Compound Data | 0.06 nM |
| Comparator Or Baseline | Dactolisib (BEZ-235): 4 nM; Gedatolisib (PKI-587): 0.4 nM |
| Quantified Difference | 66-fold more potent than Dactolisib; 6.7-fold more potent than Gedatolisib |
| Conditions | Cell-free kinase activity assay using recombinant PI3Kα |
Why This Matters
Higher potency at the primary target can translate to lower required doses in cellular and in vivo experiments, potentially mitigating off-target toxicities and improving the therapeutic window.
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- [2] Maira SM, et al. Identification and characterization of NVP-BEZ235, a new orally available dual PI3K/mTOR inhibitor. Mol Cancer Ther. 2008 Jul;7(7):1851-63. View Source
- [3] Venkatesan AM, et al. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive PI3K/mTOR dual inhibitors. J Med Chem. 2010;53(6):2636-45. View Source
